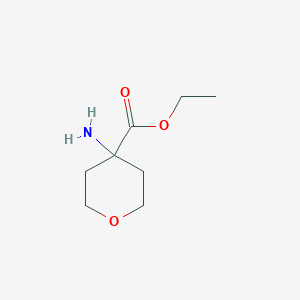
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide" is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that has garnered interest due to its diverse biological activities. Thiadiazole derivatives are known for their potential as biologically active substances, and they have been explored for various applications including anticancer, antibacterial, antifungal, and as enzyme inhibitors .
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the formation of Schiff's bases, which are then coupled with appropriate pharmacophores to enhance biological activity. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized using a solvent-free method under microwave irradiation, which is a technique known for reducing reaction times and improving yields . Another approach for synthesizing 1,2,4-thiadiazole derivatives involves the cyclization reaction of carboxamidine dithiocarbamate with p-toluenesulfonyl chloride, followed by oxidation and substitution reactions to yield the desired compounds .
Molecular Structure Analysis
The molecular structures of thiadiazole derivatives are confirmed using various spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. These methods provide detailed information about the molecular framework and the substitution patterns on the thiadiazole ring, which are crucial for understanding the compound's interaction with biological targets .
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, which are essential for their biological activity. For example, the Schiff's bases containing a thiadiazole scaffold can interact with cancer cell lines, leading to promising anticancer activity . The chemical reactivity of these compounds is also influenced by the presence of substituents on the thiadiazole ring, which can be tailored to target specific enzymes or receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives, such as solubility, stability, and oral drug-like behavior, are important for their pharmacokinetic profile. Computational studies, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) predictions, are performed to evaluate these properties. The results from such studies can indicate good oral drug-like behavior, which is a positive indicator for the potential development of these compounds as therapeutic agents .
Applications De Recherche Scientifique
Anticancer Activity
Research has demonstrated the potential of thiadiazole derivatives in anticancer applications. A study by Tiwari et al. (2017) focused on the synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which exhibited promising in vitro anticancer activity against various human cancer cell lines. The compounds showed GI50 values comparable to the standard drug Adriamycin, with several being identified as potent anticancer agents. Molecular docking and ADMET predictions further supported their potential as oral cancer therapeutics (Tiwari et al., 2017).
Carbonic Anhydrase Inhibition
Another study by Büyükkıdan et al. (2013) synthesized metal complexes of a heterocyclic sulfonamide that displayed strong inhibitory properties against human carbonic anhydrase isoenzymes. These complexes were found to be potent inhibitors, suggesting their utility in therapeutic applications where carbonic anhydrase inhibition is desirable (Büyükkıdan et al., 2013).
Antipsychotic Potential
Research on heterocyclic carboxamides, closely related to the structural motif of the query compound, has explored their potential as antipsychotic agents. A study by Norman et al. (1996) evaluated a series of heterocyclic analogues for their binding to dopamine and serotonin receptors, indicating some compounds' potential in antipsychotic therapy (Norman et al., 1996).
Antimicrobial Applications
Patel and Patel (2015) synthesized a novel series of heterocyclic compounds that were tested for antibacterial and antifungal activities. Their research highlights the potential of thiadiazole derivatives in combating microbial infections (Patel & Patel, 2015).
Propriétés
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-13-15(22-19-18-13)16(21)17-10-6-7-11-20(2)12-14-8-4-3-5-9-14/h3-5,8-9H,10-12H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHIPDNZMFDLIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC#CCN(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


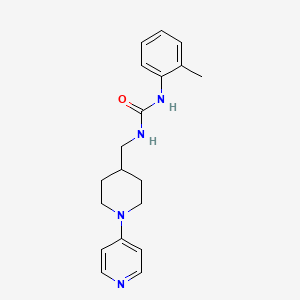
![N-(4-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2503977.png)
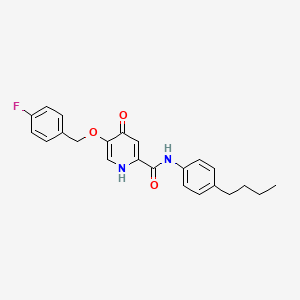


![N-[4-(methylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B2503986.png)

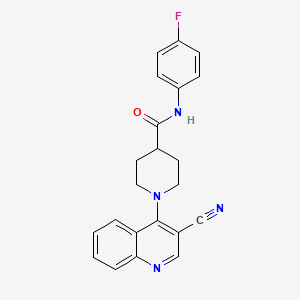
![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2503989.png)
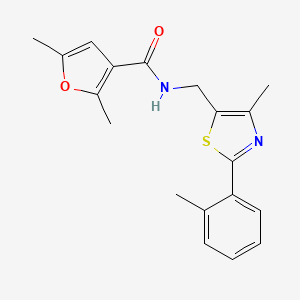
![N-(3,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2503991.png)
![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2503992.png)
